molecular formula C5H9F3O2 B12105271 4-Trifluoromethoxy-butan-1-ol

4-Trifluoromethoxy-butan-1-ol

Cat. No.: B12105271
M. Wt: 158.12 g/mol
InChI Key: UUUUQGXLMCRYJQ-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-butan-1-ol: is an organic compound with the molecular formula C5H9F3O2 . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a butanol backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability conferred by the trifluoromethoxy group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-butan-1-ol typically involves the introduction of the trifluoromethoxy group into a butanol derivative. One common method is the reaction of 4-hydroxybutanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl iodide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents has been developed to facilitate the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxy-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Trifluoromethoxy-butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-butan-1-ol involves its interaction with molecular targets through the trifluoromethoxy group. This group increases the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The high electronegativity of the trifluoromethoxy group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 4-Trifluoromethoxy-phenol
  • 4-Trifluoromethoxy-benzyl alcohol
  • 4-Trifluoromethoxy-aniline

Comparison: 4-Trifluoromethoxy-butan-1-ol is unique due to its butanol backbone, which provides different reactivity and solubility compared to aromatic compounds like 4-Trifluoromethoxy-phenol. The presence of the trifluoromethoxy group in all these compounds imparts similar properties such as high electronegativity and stability, but the specific structure of this compound allows for unique applications in both industrial and pharmaceutical contexts .

Properties

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

4-(trifluoromethoxy)butan-1-ol

InChI

InChI=1S/C5H9F3O2/c6-5(7,8)10-4-2-1-3-9/h9H,1-4H2

InChI Key

UUUUQGXLMCRYJQ-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(F)(F)F)CO

Origin of Product

United States

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